Cas no 4439-53-6 (N-benzyl-N-(2-furylmethyl)amine)

N-benzyl-N-(2-furylmethyl)amine structure
4439-53-6 structure
Nome del prodotto:N-benzyl-N-(2-furylmethyl)amine
Numero CAS:4439-53-6
MF:C12H14NO+
MW:188.24566
MDL:MFCD00726691
CID:331202
PubChem ID:39338

N-benzyl-N-(2-furylmethyl)amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Furanmethanamine,N-(phenylmethyl)-
    • BENZYL-FURAN-2-YLMETHYL-AMINE
    • Benzylfuran-2-ylmethylamine
    • benzyl(furan-2-ylmethyl)amine
    • N-((furan-2-yl)methyl)(phenyl)methanamine
    • N-benzyl(furan-2-ylmethyl)amine
    • N-BENZYL-1-(2-FURYL)METHANAMINE
    • N-benzyl-1-(furan-2-yl)methanamine
    • N-BENZYL-N-(2-FURYLMETHYL)AMINE
    • HMS1373L14
    • benzyl[(furan-2-yl)methyl]amine
    • SB61977
    • NS-01696
    • NCGC00245385-01
    • N-(furan-2-ylmethyl)-1-phenylmethanamine
    • Oprea1_352376
    • 4439-53-6
    • EN300-09843
    • CBDivE_010509
    • AKOS000226266
    • NCGC00245385-02
    • Z56924527
    • ChemDiv2_001664
    • Oprea1_031138
    • MFCD00726691
    • AB00630516-08
    • WDTGNYDDCJERKR-UHFFFAOYSA-N
    • CHEMBL1617227
    • FT-0635297
    • SCHEMBL11014192
    • N-benzylfurfurylamine
    • BBL036308
    • G32821
    • DB-022620
    • ALBB-005355
    • STK091026
    • N-benzyl-N-(2-furylmethyl)amine
    • MDL: MFCD00726691
    • Inchi: InChI=1S/C12H13NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2
    • Chiave InChI: WDTGNYDDCJERKR-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)CNCC2=CC=CO2

Proprietà calcolate

  • Massa esatta: 187.10000
  • Massa monoisotopica: 188.107539
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 154
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.8
  • XLogP3: 1.9

Proprietà sperimentali

  • Densità: 1.072
  • Punto di ebollizione: 277.5°C at 760 mmHg
  • Punto di infiammabilità: 121.7°C
  • Indice di rifrazione: 1.556
  • PSA: 25.17000
  • LogP: 2.96030

N-benzyl-N-(2-furylmethyl)amine Informazioni sulla sicurezza

  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT

N-benzyl-N-(2-furylmethyl)amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
015116-250mg
Benzylfuran-2-ylmethylamine
4439-53-6
250mg
£54.00 2022-02-28
abcr
AB405738-10 g
N-Benzyl-N-(2-furylmethyl)amine
4439-53-6
10 g
€1,074.00 2023-07-19
Enamine
EN300-09843-0.1g
benzyl[(furan-2-yl)methyl]amine
4439-53-6 95%
0.1g
$57.0 2023-10-28
Enamine
EN300-09843-2.5g
benzyl[(furan-2-yl)methyl]amine
4439-53-6 95%
2.5g
$311.0 2023-10-28
Enamine
EN300-09843-5.0g
benzyl[(furan-2-yl)methyl]amine
4439-53-6 95%
5.0g
$403.0 2023-07-04
TRC
B126433-50mg
N-benzyl-N-(2-furylmethyl)amine
4439-53-6
50mg
$ 50.00 2022-06-07
Aaron
AR00D9AQ-250mg
Benzyl-furan-2-ylmethyl-amine
4439-53-6 95%
250mg
$137.00 2025-01-24
1PlusChem
1P00D92E-1g
BENZYL-FURAN-2-YLMETHYL-AMINE
4439-53-6 95%
1g
$251.00 2025-02-26
Enamine
EN300-09843-10g
benzyl[(furan-2-yl)methyl]amine
4439-53-6 95%
10g
$1043.0 2023-10-28
A2B Chem LLC
AG17478-250mg
N-Benzyl-1-(2-furyl)methanamine hydrochloride
4439-53-6 95%
250mg
$121.00 2024-04-20

N-benzyl-N-(2-furylmethyl)amine Letteratura correlata

  • 1. Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines
    Zhanru Yu,Sonia Alesso,David Pears,Paul A. Worthington,Richard W. A. Luke,Mark Bradley J. Chem. Soc. Perkin Trans. 1 2001 1947
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4439-53-6)N-benzyl-N-(2-furylmethyl)amine
A826566
Purezza:99%/99%/99%
Quantità:5g/10g/25g
Prezzo ($):377.0/614.0/1112.0